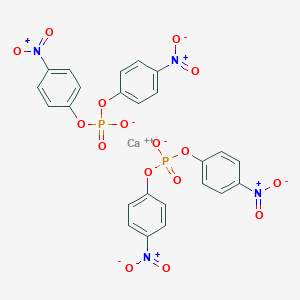

Bis(4-nitrophenyl)phosphoric acid calcium salt

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Bis(4-nitrophenyl)phosphoric acid calcium salt is an organophosphorus compound characterized by a phosphate core esterified with two 4-nitrophenyl groups and coordinated with calcium ions. Its molecular formula is C₁₂H₈CaN₂O₈P, with a molecular weight of approximately 388.25 g/mol (calculated from ). The compound is notable for its logP (octanol/water partition coefficient) of 3.061, indicating moderate lipophilicity, and a calculated aqueous solubility (log10WS) of -6.35, suggesting low water solubility .

Structurally, the 4-nitrophenyl substituents introduce strong electron-withdrawing effects, enhancing the compound’s stability and reactivity in organic media. This property makes it useful as a substrate in enzymatic assays, particularly for studying phosphodiesterase and phosphatase activity . Its calcium counterion distinguishes it from analogous sodium or potassium salts, influencing solubility and ionic interactions in biological systems .

准备方法

The synthesis of bis(4-nitrophenyl)phosphoric acid calcium salt typically involves the reaction of 4-nitrophenol with phosphorus oxychloride (POCl₃) to form bis(4-nitrophenyl)phosphoric acid, which is then neutralized with calcium hydroxide (Ca(OH)₂) to yield the calcium salt . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or chloroform to facilitate the reaction.

Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity and quality.

化学反应分析

Bis(4-nitrophenyl)phosphoric acid calcium salt undergoes various chemical reactions, including:

Common reagents used in these reactions include water, hydrogen gas, and various nucleophiles. The major products formed depend on the type of reaction and the reagents used.

科学研究应用

Bis(4-nitrophenyl)phosphoric acid calcium salt is utilized in several scientific research fields:

作用机制

The mechanism of action of bis(4-nitrophenyl)phosphoric acid calcium salt involves its interaction with enzymes and other biological molecules. The compound’s phosphate ester moiety can be hydrolyzed by phosphatases, leading to the release of 4-nitrophenol, which can be detected spectrophotometrically . This property makes it useful in enzyme assays and studies of enzyme kinetics.

相似化合物的比较

Structural and Functional Analogues

(a) Sodium Bis(4-nitrophenyl) Phosphate (CAS 4043-96-3)

- Molecular Formula : C₁₂H₈N₂NaO₈P

- Molecular Weight : 362.16 g/mol

- Key Differences :

- The sodium salt exhibits higher water solubility compared to the calcium salt due to reduced ionic lattice energy.

- Boiling point: 545.7°C (vs. calcium salt, which decomposes before boiling) .

- Applications: Widely used as a phosphodiesterase substrate in biochemical assays due to improved solubility in aqueous buffers .

(b) Calcium Phosphate Tribasic (Ca₃(PO₄)₂, CAS 7758-87-4)

- Properties :

- Applications : Used in medical implants and dental materials due to its biocompatibility, contrasting with the nitro-substituted derivative’s role in analytical chemistry .

(c) Calcium Dihydrogen Phosphate (Monocalcium Phosphate, Ca(H₂PO₄)₂)

- Properties :

Physicochemical Comparison Table

| Property | Bis(4-nitrophenyl)phosphoric Acid Calcium Salt | Sodium Bis(4-nitrophenyl) Phosphate | Calcium Phosphate Tribasic |

|---|---|---|---|

| Molecular Weight (g/mol) | 388.25 | 362.16 | 310.18 |

| logP | 3.061 | ~3.0 (estimated) | N/A (inorganic) |

| Water Solubility | -6.35 (log10WS) | -4.2 (calculated) | 1×10⁻²⁵ (Ksp) |

| Thermal Stability | Decomposes >250°C | Stable up to 545.7°C | Stable up to 1670°C |

| Primary Application | Enzyme assays | Enzyme assays | Biomedical implants |

生物活性

Bis(4-nitrophenyl)phosphoric acid calcium salt, with the molecular formula C12H11CaN2O8P and a molecular weight of 382.28 g/mol, is a compound of significant interest in biochemical research due to its biological activity and interactions with various enzymes. This article explores its biological activity, mechanisms of action, and applications in scientific research.

The compound is synthesized through the reaction of 4-nitrophenol with phosphorus oxychloride, followed by neutralization with calcium hydroxide. Its biological activity is primarily attributed to its role as a substrate for various enzymes, particularly phosphatases and phosphodiesterases.

Hydrolysis Reaction

The hydrolysis of this compound can be represented as follows:

This reaction illustrates how the compound releases 4-nitrophenol and phosphoric acid upon hydrolysis, which can be measured spectrophotometrically to assess enzyme activity.

Enzyme Interactions

This compound serves as a substrate for:

- Phosphatases : These enzymes catalyze the hydrolysis of phosphate esters, making this compound useful for studying enzyme kinetics.

- Phosphodiesterases : The compound mimics natural phosphodiester bonds found in nucleic acids, allowing researchers to investigate the activity of these critical enzymes involved in cellular processes .

Case Studies

- Enzyme Kinetics : A study by Xie et al. utilized this compound to determine root phosphodiesterase activity in wetland plants, providing insights into nutrient cycling.

- Therapeutic Applications : Research has explored the potential of this compound in developing enzyme inhibitors, which are crucial in drug discovery for various diseases.

Comparative Analysis with Similar Compounds

The table below compares this compound with other related phosphate esters:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Bis(4-nitrophenyl) phosphate | Bisphosphate Ester | Dual nitro substituents enhance electrophilic character |

| Di-p-nitrophenyl phosphate | Bisphosphate Ester | Different reactivity profile due to structural variations |

| Phenyl phosphate | Mononuclear Phosphate | Less sterically hindered; different kinetic behavior |

This comparison highlights the unique properties of this compound, particularly its enhanced electrophilic character due to the nitro groups, which makes it especially useful for enzyme studies.

Applications in Research

The applications of this compound extend across various fields:

- Biochemistry : Used extensively as a substrate for studying enzyme kinetics and mechanisms.

- Pharmaceuticals : Potential development of inhibitors targeting phosphatases and phosphodiesterases.

- Industrial Chemistry : Its role as an intermediate in synthesizing other chemical compounds highlights its industrial relevance .

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing Bis(4-nitrophenyl)phosphoric acid calcium salt, and how can its purity be validated?

- Methodological Answer : Synthesis typically involves reacting 4-nitrophenyl phosphate precursors with calcium salts under controlled pH (e.g., aqueous alkaline conditions). Post-synthesis, purity can be validated using powder X-ray diffraction (XRD) to confirm crystallinity and phase composition, complemented by FTIR spectroscopy to identify functional groups (e.g., P=O and nitro group vibrations). For quantitative purity assessment, ion chromatography or ICP-OES can measure residual unreacted ions (e.g., Ca²⁺ or phosphate) .

Q. How is this compound utilized in ion-selective electrode (ISE) membranes?

- Methodological Answer : The compound acts as an ionophore in PVC-based ISE membranes for calcium detection. To prepare the membrane:

Dissolve 15 mg of the salt in 3 mL tetrahydrofuran (THF) to form a homogenous solution .

Mix with PVC polymer and plasticizer (e.g., bis(2-ethylhexyl) sebacate) in a 1:3:6 ratio (ionophore:plasticizer:PVC).

Cast the mixture onto a glass slide, evaporate THF, and integrate the membrane into an electrode assembly.

Calibration requires standard Ca²⁺ solutions (e.g., 10⁻³ to 10⁻¹ M) to establish the Nernstian slope (~28 mV/decade) .

Q. What are the solubility and stability considerations for this compound in common solvents?

- Methodological Answer : The salt exhibits limited solubility in polar solvents like water but dissolves in THF (5 mg/mL) . For stability testing:

- Store solutions in anhydrous conditions to prevent hydrolysis.

- Monitor degradation via UV-Vis spectroscopy (absorbance at 300–400 nm for nitroaromatic groups) under varying temperatures and pH.

- Use TGA/DSC to assess thermal stability and decomposition thresholds .

Advanced Research Questions

Q. How can researchers optimize the selectivity of this compound in ISEs against interfering ions (e.g., Mg²⁺ or Na⁺)?

- Methodological Answer :

- Membrane Composition : Adjust the ionophore-to-plasticizer ratio (e.g., 1:4 to 1:8) to enhance Ca²⁺ binding efficiency.

- Additives : Incorporate lipophilic anions (e.g., KTpClPB) to reduce interference by balancing charge transfer .

- Selectivity Testing : Use the separate solution method (SSM) or fixed interference method (FIM) with solutions containing 0.1 M interfering ions. Calculate selectivity coefficients (log K_Ca,interferent) to quantify performance .

Q. How should contradictory data on the compound’s thermal stability be resolved?

- Methodological Answer : Discrepancies often arise from differing synthesis conditions or impurity profiles. To resolve:

Replicate experiments using standardized synthesis protocols (e.g., pH 9–10, 25°C).

Perform elemental analysis (EA) to verify stoichiometry and impurity levels.

Compare TGA/DSC profiles across batches to identify decomposition intermediates (e.g., nitro group loss at >200°C) .

Q. What experimental strategies can evaluate the compound’s potential in antibacterial applications?

- Methodological Answer :

- Doping Studies : Incorporate the salt into calcium phosphate matrices (e.g., hydroxyapatite) via co-precipitation. Use XRD and FTIR to confirm structural integration .

- Antibacterial Assays : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria using:

- Disk diffusion : Measure inhibition zones at varying concentrations (1–100 µg/mL).

- MIC/MBC assays : Determine minimum inhibitory/bactericidal concentrations in broth cultures.

- Mechanistic Analysis : Use fluorescence microscopy with propidium iodide to assess membrane disruption .

Q. Methodological Framework for Advanced Studies

- Theoretical Linkage : Anchor experiments in coordination chemistry (e.g., Ca²⁺-ligand binding dynamics) or solid-state ionics (for ISE applications) .

- Data Validation : Employ triplicate measurements with statistical analysis (e.g., ANOVA) to ensure reproducibility. Cross-validate results using orthogonal techniques (e.g., XRD and NMR) .

属性

IUPAC Name |

calcium;bis(4-nitrophenyl) phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C12H9N2O8P.Ca/c2*15-13(16)9-1-5-11(6-2-9)21-23(19,20)22-12-7-3-10(4-8-12)14(17)18;/h2*1-8H,(H,19,20);/q;;+2/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMVNXWRPLOWKPA-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OP(=O)([O-])OC2=CC=C(C=C2)[N+](=O)[O-].C1=CC(=CC=C1[N+](=O)[O-])OP(=O)([O-])OC2=CC=C(C=C2)[N+](=O)[O-].[Ca+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16CaN4O16P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

718.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。